molecular formula C9H18NO4.Cl<br>C9H18ClNO4 B1663038 (+/-)-ACETYLCARNITINE CHLORIDE CAS No. 2504-11-2

(+/-)-ACETYLCARNITINE CHLORIDE

Cat. No.: B1663038
CAS No.: 2504-11-2
M. Wt: 239.69 g/mol
InChI Key: JATPLOXBFFRHDN-UHFFFAOYSA-N
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Description

    Levacecarnine: (acetyl-L-carnitine) is a naturally occurring compound derived from . It plays a crucial role in cellular energy metabolism and fatty acid transport within cells.

  • Structurally, it consists of an acetyl group attached to the amino acid L-carnitine . This acetylation enhances its bioavailability and neuroprotective properties.
  • Mechanism of Action

    Target of Action

    The primary target of (+/-)-Acetylcarnitine Chloride, also known as Acetyl-DL-carnitine hydrochloride or Acetyl dl-carnitine chloride, is the mitochondria in cells. It plays a crucial role in energy metabolism by facilitating the transport of fatty acids into the mitochondria for beta-oxidation .

    Mode of Action

    Acetylcarnitine interacts with its target, the mitochondria, by donating its acetyl group to the carnitine shuttle. This shuttle is responsible for transporting long-chain fatty acids across the mitochondrial membrane. The acetyl group is then used in the citric acid cycle (Krebs cycle) to generate ATP, the primary energy currency of the cell .

    Biochemical Pathways

    The key biochemical pathway affected by Acetylcarnitine is the beta-oxidation of fatty acids and the citric acid cycle . By donating its acetyl group, Acetylcarnitine facilitates the breakdown of fatty acids, leading to the production of ATP. This process also leads to the production of water and carbon dioxide .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Acetylcarnitine are as follows:

    Result of Action

    The molecular and cellular effects of Acetylcarnitine’s action include increased energy production and potentially improved mitochondrial function. By facilitating the transport of fatty acids into the mitochondria for beta-oxidation, Acetylcarnitine helps increase the production of ATP. This can lead to improved cellular function and vitality .

    Action Environment

    Environmental factors such as diet and physical activity can influence the action of AcetylcarnitinePhysical activity can also influence the efficacy of Acetylcarnitine by increasing the demand for ATP and thus potentially enhancing the utilization of Acetylcarnitine .

    Biochemical Analysis

    Biochemical Properties

    (+/-)-Acetylcarnitine Chloride plays a significant role in intermediary metabolism, acting as a donor of acetyl groups and facilitating the transfer of fatty acids from the cytosol to the mitochondria during beta-oxidation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with Coenzyme A (CoA) in the Krebs cycle, which is essential for ATP production .

    Cellular Effects

    This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating neurotransmission and mitochondrial energetics . It also affects gene expression and cellular metabolism, contributing to neuroprotection and neuromodulation .

    Molecular Mechanism

    The molecular mechanism of this compound involves its role as a donor of acetyl groups and its facilitation of fatty acid transfer during beta-oxidation . It binds with biomolecules like CoA, leading to enzyme activation and changes in gene expression .

    Temporal Effects in Laboratory Settings

    The effects of this compound change over time in laboratory settings. It has been observed that it effectively increases the tolerance threshold of thermal and mechanical stimuli, reduces latency, and reduces apoptosis . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

    Dosage Effects in Animal Models

    In animal models, the effects of this compound vary with different dosages. It has been observed that adjusting the dose and duration of administration may increase the axon diameter .

    Metabolic Pathways

    This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the process of transferring fatty acids from the cytosol to the mitochondria during beta-oxidation . It also affects metabolic flux and metabolite levels .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues. It is actively transported via OCTN2 into the cytosol to participate in the shuttling of activated long-chain fatty acids into the mitochondria where β-oxidation takes place .

    Subcellular Localization

    The subcellular localization of this compound is primarily in the mitochondria, where it plays a key role in importing acyl-CoA . It also forms a pool of acetyl-groups for CoA in the cytosol .

    Preparation Methods

      Synthetic Routes: Levacecarnine can be synthesized by acetylating using acetic anhydride or acetyl chloride.

      Industrial Production: Commercially, it is produced through chemical synthesis or enzymatic acetylation of .

  • Chemical Reactions Analysis

      Reactions: Levacecarnine undergoes various reactions, including

      Common Reagents and Conditions: Acetylation typically involves acetic anhydride or acetyl chloride in the presence of a base.

      Major Products: The primary product is acetyl-L-carnitine itself.

  • Scientific Research Applications

    Neuroprotective Effects

    ALCAR has been extensively studied for its neuroprotective properties, particularly in conditions such as Alzheimer's disease (AD) and peripheral neuropathies.

    • Alzheimer's Disease : A multicenter, double-blind study evaluated the efficacy of ALCAR in patients with probable AD. The study found that while both ALCAR and placebo groups declined at similar rates overall, early-onset AD patients (aged 65 or younger) showed a trend toward slower cognitive decline when treated with ALCAR compared to placebo. This suggests potential benefits for younger patients with rapidly progressing AD .
    • Peripheral Neuropathy : ALCAR has demonstrated neuroprotective effects in various forms of peripheral neuropathy. It enhances nerve growth factor (NGF) actions and promotes peripheral nerve regeneration. In diabetic neuropathy models, ALCAR exhibited anti-apoptotic effects and increased acetylcholine production, contributing to improved nerve function and pain relief .

    Pain Management

    ALCAR is gaining attention for its analgesic properties in chronic pain management, particularly in neuropathic pain.

    • Chronic Pain Syndromes : Research indicates that ALCAR can be beneficial in managing pain associated with conditions like fibromyalgia and diabetic neuropathy. Its ability to reduce oxidative stress and enhance mitochondrial function contributes to its effectiveness as an analgesic agent .

    Metabolic Disorders

    The compound plays a crucial role in fatty acid metabolism and energy production.

    • Fatty Acid Oxidation : ALCAR facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation, thereby improving energy status in cells. This is particularly relevant in metabolic disorders where energy production is compromised .
    • Mitochondrial Biogenesis : Studies have shown that ALCAR can induce mitochondrial biogenesis, which is vital for maintaining cellular energy homeostasis, especially after injuries such as spinal cord damage .

    Clinical Trials and Efficacy Studies

    Several clinical trials have assessed the efficacy of ALCAR across various conditions:

    Study FocusDesignFindings
    Taxane-Induced NeuropathyDouble-blind placebo-controlled trialPatients receiving ALCAR had lower scores for chemotherapy-induced peripheral neuropathy compared to placebo .
    Alzheimer's Disease1-year multicenter studyEarly-onset patients on ALCAR showed slower cognitive decline; well-tolerated with minimal side effects .
    Painful Peripheral NeuropathyObservational studiesDemonstrated significant analgesic effects and improved nerve regeneration .

    Comparison with Similar Compounds

      Similar Compounds: Other carnitine derivatives (e.g., propionyl-L-carnitine, palmitoyl-L-carnitine).

      Uniqueness: Levacecarnine’s acetylation sets it apart, influencing its bioavailability and specific effects.

    Biological Activity

    (+/-)-Acetylcarnitine chloride, commonly referred to as acetyl-L-carnitine (ALCAR), is a derivative of L-carnitine that plays a significant role in cellular metabolism and neuroprotection. This article discusses its biological activity, clinical applications, and relevant research findings.

    Acetyl-L-carnitine functions primarily as an acetyl group donor , facilitating the transport of fatty acids into the mitochondria for energy production. It is synthesized from L-carnitine through the action of the enzyme carnitine acetyltransferase (CAT), which transfers an acetyl moiety from acetyl-CoA to L-carnitine, resulting in ALCAR. This process is crucial for maintaining metabolic flexibility and preventing the accumulation of long-chain acyl-CoAs, which can be detrimental to cellular health .

    Neuroprotective Effects

    ALCAR has been extensively studied for its neuroprotective properties. It has demonstrated the ability to:

    • Enhance mitochondrial function : ALCAR administration has been shown to improve mitochondrial biogenesis and function, particularly in models of brain injury and neurodegenerative diseases .
    • Reduce oxidative stress : It decreases markers of oxidative stress and pro-inflammatory cytokines, contributing to cell survival and function .
    • Support neurotransmitter synthesis : The acetyl moiety from ALCAR can be utilized in the synthesis of acetylcholine and other neurotransmitters, thereby enhancing cognitive function .

    Alzheimer's Disease

    A multicenter, placebo-controlled study involving 431 patients with mild to moderate Alzheimer's disease assessed the efficacy of ALCAR. The study found no significant differences between ALCAR and placebo groups in primary cognitive measures. However, a subgroup analysis suggested that younger patients (aged 65 or younger) may experience slower cognitive decline when treated with ALCAR compared to those receiving placebo .

    Amyotrophic Lateral Sclerosis (ALS)

    In a retrospective observational study on ALS patients, ALCAR was administered at doses of 1.5 g/day and 3 g/day. While no statistically significant differences were observed in overall survival or functional scores between treated and untreated groups, a trend indicated that lower doses might be beneficial for certain patient cohorts .

    Research Findings

    Numerous studies underscore the diverse biological activities of ALCAR:

    • Neuroplasticity : ALCAR has been linked to enhanced neuroplasticity, which may aid recovery from neurological injuries .
    • Antidepressant Effects : Research indicates that ALCAR supplementation can improve depressive symptoms in specific populations, such as uremic patients undergoing hemodialysis .

    Summary of Key Studies

    StudyPopulationDosageMain Findings
    Observational Study on ALSALS Patients1.5 g/day & 3 g/dayNo significant survival differences; potential benefit at lower doses
    Alzheimer's Disease StudyPatients with AD3 g/dayNo overall cognitive improvement; younger patients may benefit
    Neuroplasticity ResearchVarious populationsVariableEnhanced neuroplasticity observed; implications for recovery

    Properties

    CAS No.

    2504-11-2

    Molecular Formula

    C9H18NO4.Cl
    C9H18ClNO4

    Molecular Weight

    239.69 g/mol

    IUPAC Name

    3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride

    InChI

    InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H

    InChI Key

    JATPLOXBFFRHDN-UHFFFAOYSA-N

    SMILES

    CC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl

    Canonical SMILES

    CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

    Key on ui other cas no.

    2504-11-2
    5080-50-2

    Pictograms

    Irritant

    solubility

    >36 [ug/mL] (The mean of the results at pH 7.4)

    Synonyms

    (R)-2-acetoxy-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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